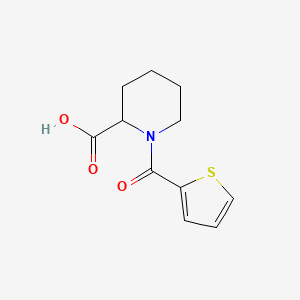

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRCTWCRPNSLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with piperidine-2-carboxylic acid under acidic or basic conditions. The reaction typically requires a catalyst, such as phosphorus pentasulfide (P4S10), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several piperidine-2-carboxylic acid derivatives with distinct substituents have been synthesized and studied. Key comparisons include:

Table 1: Structural and Functional Differences

Key Observations :

- Electronic Effects : Thiophene-2-carbonyl derivatives exhibit stronger π-π interactions compared to sulfonyl or alkyl-substituted analogs, influencing binding affinity in enzyme inhibition .

- Solubility : Carboxylic acid-containing derivatives (e.g., mjr344) show higher aqueous solubility than ester or amide variants, critical for bioavailability .

- Stereochemistry : Chiral centers in compounds like mjr344 significantly affect target selectivity and potency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : Sulfonyl derivatives (e.g., 1-[(3-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid) display higher LogP values due to aromatic nitro groups, favoring blood-brain barrier penetration .

- Thermal Stability : Thiophene-containing compounds exhibit moderate thermal stability, while sulfonamide analogs decompose at higher temperatures .

Enzyme Inhibition :

- Metallo-β-Lactamases (MBLs): Derivatives like mjr344 (thiol-substituted) and this compound show nanomolar inhibition of NDM-1 and VIM-2 enzymes, critical for combating antibiotic resistance .

- NMDA Receptor Antagonism : Piperidine-2-carboxylic acid analogs (e.g., CGS 19755) demonstrate competitive binding to glutamate receptors, highlighting structural flexibility for CNS drug design .

Antimicrobial Activity :

- Sulfonamide-substituted derivatives (e.g., 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid) exhibit broad-spectrum antibacterial activity against Gram-negative pathogens .

Biological Activity

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H13NO3S

- CAS Number : 760311

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess significant antibacterial and antifungal properties, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : The compound's structural features may contribute to its cytotoxic effects against cancer cell lines. Preliminary studies indicate that it could induce apoptosis in certain tumor cells, although further research is needed to establish its efficacy and mechanism .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene moiety can enhance the compound's lipophilicity, facilitating better membrane penetration. The carboxylic acid group allows for hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor binding.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .

Study 2: Anti-inflammatory Effects

In a model of induced paw edema in rats, this compound demonstrated significant reduction in inflammation markers. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Study 3: Anticancer Activity

In vitro assays on FaDu hypopharyngeal tumor cells showed that the compound induced apoptosis at concentrations above 10 μM. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Related Compounds

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid?

Methodological Answer: A common approach involves coupling thiophene-2-carboxylic acid derivatives with piperidine-2-carboxylic acid precursors. For example, amide bond formation via activated esters (e.g., using HATU or EDC coupling agents) under inert conditions. Similar protocols have been reported for analogous compounds, such as the synthesis of piperidine-carboxamide derivatives through condensation reactions with aldehydes or acyl chlorides . Multi-step procedures involving palladium-catalyzed cross-coupling reactions may also be adapted, as demonstrated in the synthesis of structurally related inhibitors .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation exposure (H335 hazard) .

- Containment : Sweep spills into sealed containers to prevent environmental release .

- Incompatibility Mitigation : Avoid contact with strong oxidizers, acids, or bases, as decomposition may release toxic gases (e.g., sulfur oxides) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314/H318 hazards) .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify amide bond formation and thiophene-piperidine connectivity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ~283.3 for C₁₁H₁₃NO₃S) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

Methodological Answer: Stereoselectivity can be controlled using chiral catalysts or enantiomerically pure starting materials. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride has been used to synthesize chiral intermediates in inhibitor development . Polar solvents (e.g., DMF) and low temperatures (0–5°C) may reduce racemization during coupling steps. Chiral HPLC or circular dichroism (CD) spectroscopy is recommended for enantiomeric excess (ee) analysis .

Q. What mechanistic insights explain the compound’s instability under acidic or oxidative conditions?

Methodological Answer: The thiophene ring and amide bond are susceptible to hydrolysis or oxidation. Under acidic conditions, protonation of the carbonyl oxygen may lead to amide bond cleavage. Strong oxidizers (e.g., KMnO₄) can oxidize the thiophene sulfur, generating sulfoxides or sulfones . Mitigation strategies include:

- Storing the compound in anhydrous, inert atmospheres (argon/nitrogen) .

- Adding radical scavengers (e.g., BHT) during reactions to prevent oxidative degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in:

- Purity : Impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter receptor binding. Standardize protocols across studies .

- Stereochemistry : Ensure enantiomeric purity, as racemic mixtures may exhibit mixed activity profiles .

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer: The compound’s piperidine-thiophene scaffold mimics natural peptide substrates, making it a candidate for protease or kinase inhibition. For example:

Q. What environmental precautions are necessary for disposing of this compound?

Methodological Answer:

- Waste Treatment : Incinerate in a certified hazardous waste facility to avoid aquatic toxicity (H400 hazard) .

- Biodegradation Studies : Monitor for persistence using OECD 301B Ready Biodegradability Test .

- Spill Management : Absorb with vermiculite or sand, then transfer to chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.